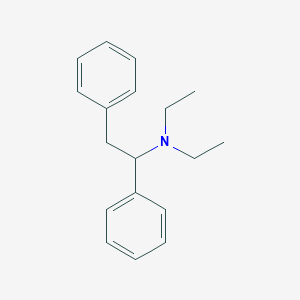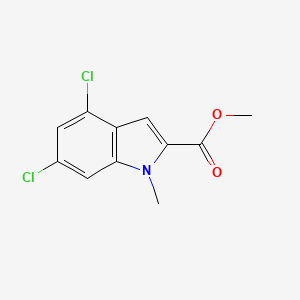
5-Isopropoxypyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropoxypyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an isopropoxy group attached to the pyridine ring and a sulfonyl chloride group at the 2-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 5-isopropoxypyridine. The reaction conditions include the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropoxypyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl chloride group can be reduced to form sulfides.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Sulfonamides, sulfonate esters, and sulfonic esters
Scientific Research Applications
5-Isopropoxypyridine-2-sulfonyl chloride has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Isopropoxypyridine-2-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
5-Isopropoxypyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
4-Methoxypyridine-2-sulfonyl chloride
3-Isopropoxypyridine-2-sulfonyl chloride
2-Isopropoxypyridine-3-sulfonyl chloride
These compounds share similar structural features but differ in the position of the isopropoxy group on the pyridine ring. The uniqueness of this compound lies in its specific reactivity and applications in scientific research.
Properties
Molecular Formula |
C8H10ClNO3S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
5-propan-2-yloxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO3S/c1-6(2)13-7-3-4-8(10-5-7)14(9,11)12/h3-6H,1-2H3 |
InChI Key |
REYKXDAPRKRGIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


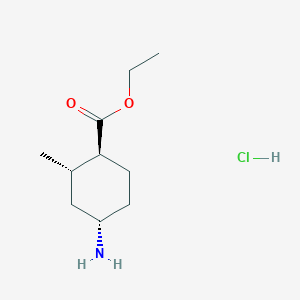
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
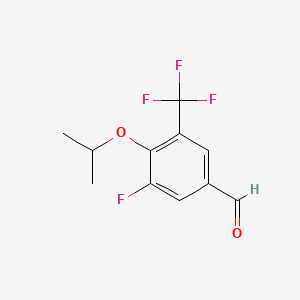
![2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methyl-quinolin-8-ol](/img/structure/B15359017.png)
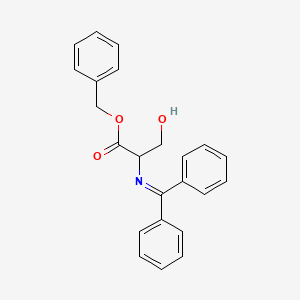
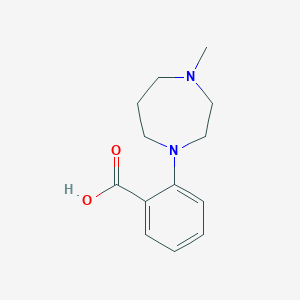
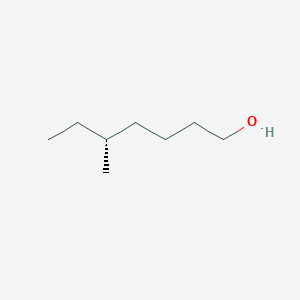
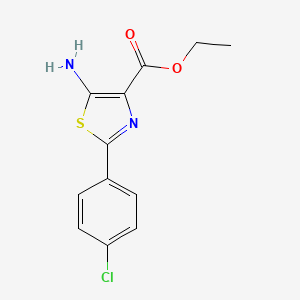
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15359063.png)
![[4-Amino-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15359066.png)


